molecular formula C24H28O5 B14148095 (4-ethylphenyl) 4-(6-prop-2-enoyloxyhexoxy)benzoate CAS No. 558467-39-3

(4-ethylphenyl) 4-(6-prop-2-enoyloxyhexoxy)benzoate

Cat. No.: B14148095
CAS No.: 558467-39-3
M. Wt: 396.5 g/mol
InChI Key: ZBUSNVSMNNRMRQ-UHFFFAOYSA-N
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Description

(4-ethylphenyl) 4-(6-prop-2-enoyloxyhexoxy)benzoate is an organic compound with a complex structure that includes both aromatic and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-ethylphenyl) 4-(6-prop-2-enoyloxyhexoxy)benzoate typically involves a multi-step process. One common method starts with the esterification of 4-ethylphenol with 4-hydroxybenzoic acid to form an intermediate ester. This intermediate is then reacted with 6-bromohexanoic acid under basic conditions to introduce the hexoxy group. Finally, the prop-2-enoyloxy group is introduced through a reaction with acryloyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4-ethylphenyl) 4-(6-prop-2-enoyloxyhexoxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The aromatic rings can be oxidized under strong oxidative conditions.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration with a mixture of concentrated nitric and sulfuric acids; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of corresponding alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

(4-ethylphenyl) 4-(6-prop-2-enoyloxyhexoxy)benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Used in the production of specialty polymers and materials.

Mechanism of Action

The mechanism of action of (4-ethylphenyl) 4-(6-prop-2-enoyloxyhexoxy)benzoate depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The ester groups can undergo hydrolysis, releasing active compounds that exert their effects through various molecular pathways.

Comparison with Similar Compounds

Similar Compounds

  • (4-ethylphenyl) 4-(6-methoxyhexoxy)benzoate
  • (4-ethylphenyl) 4-(6-butoxyhexoxy)benzoate
  • (4-ethylphenyl) 4-(6-ethoxyhexoxy)benzoate

Uniqueness

(4-ethylphenyl) 4-(6-prop-2-enoyloxyhexoxy)benzoate is unique due to the presence of the prop-2-enoyloxy group, which can participate in additional chemical reactions such as polymerization. This makes it particularly useful in the synthesis of advanced materials with specific properties.

Properties

CAS No.

558467-39-3

Molecular Formula

C24H28O5

Molecular Weight

396.5 g/mol

IUPAC Name

(4-ethylphenyl) 4-(6-prop-2-enoyloxyhexoxy)benzoate

InChI

InChI=1S/C24H28O5/c1-3-19-9-13-22(14-10-19)29-24(26)20-11-15-21(16-12-20)27-17-7-5-6-8-18-28-23(25)4-2/h4,9-16H,2-3,5-8,17-18H2,1H3

InChI Key

ZBUSNVSMNNRMRQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OCCCCCCOC(=O)C=C

Origin of Product

United States

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